molecular formula C21H32BNO6 B3126565 4-[2-Methoxycarbonyl-2-(BOC-amino)ethyl]phenylboronic acid pinacol ester CAS No. 335030-22-3

4-[2-Methoxycarbonyl-2-(BOC-amino)ethyl]phenylboronic acid pinacol ester

Cat. No.: B3126565
CAS No.: 335030-22-3
M. Wt: 405.3
InChI Key: OGZJASWLLYAZIA-UHFFFAOYSA-N
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Description

This compound (CAS: 335030-22-3, molecular formula: C₂₁H₃₂BNO₆, molecular weight: 405.30) features a phenylboronic acid pinacol ester core modified with a 2-methoxycarbonyl-2-(BOC-amino)ethyl substituent . The pinacol ester enhances solubility in organic solvents, while the BOC (tert-butoxycarbonyl) group acts as a protective moiety for the amine, enabling controlled deprotection in applications such as drug delivery or responsive materials.

Properties

IUPAC Name

methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32BNO6/c1-19(2,3)27-18(25)23-16(17(24)26-8)13-14-9-11-15(12-10-14)22-28-20(4,5)21(6,7)29-22/h9-12,16H,13H2,1-8H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGZJASWLLYAZIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CC(C(=O)OC)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32BNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220587-29-1
Record name methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate
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Mechanism of Action

Biochemical Pathways

The SM coupling reaction, facilitated by this compound, is a key step in the synthesis of various organic compounds. The reaction allows for the formation of carbon-carbon bonds, which are fundamental in organic chemistry and biochemistry. The downstream effects of this reaction can lead to the synthesis of a wide range of complex organic molecules.

Pharmacokinetics

The rate of this reaction is influenced by the pH and the substituents in the aromatic ring. Therefore, these factors could potentially impact the bioavailability of the compound.

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds via the SM coupling reaction. This can lead to the synthesis of a variety of complex organic molecules, depending on the other reactants and conditions used in the reaction.

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the pH strongly influences the rate of hydrolysis of boronic pinacol esters. Additionally, the kinetics of the reaction is dependent on the substituents in the aromatic ring. Therefore, these factors must be carefully considered when using this compound for pharmacological or chemical synthesis purposes.

Biological Activity

4-[2-Methoxycarbonyl-2-(BOC-amino)ethyl]phenylboronic acid pinacol ester is a compound of significant interest in medicinal chemistry, particularly for its potential applications in cancer therapy and enzyme inhibition. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C13H19BNO4
  • Molecular Weight : 253.11 g/mol
  • CAS Number : 1850305-79-1

The structure features a boronic acid moiety, which is known for its ability to interact with diols, making it useful in various biochemical applications.

Enzyme Inhibition

Boronic acids are recognized for their ability to inhibit proteolytic enzymes. The pinacol ester form of boronic acids can stabilize the transition state during enzymatic reactions, thereby acting as effective inhibitors. This characteristic is particularly beneficial in targeting serine proteases and cysteine proteases involved in cancer progression and other diseases .

Anticancer Activity

Research has demonstrated that phenylboronic acid derivatives exhibit anticancer properties by inducing apoptosis in tumor cells. The introduction of the BOC (tert-butoxycarbonyl) group enhances the compound's stability and bioavailability, allowing for more effective delivery to target tissues. Studies have shown that compounds similar to 4-[2-Methoxycarbonyl-2-(BOC-amino)ethyl]phenylboronic acid can significantly suppress tumor growth in xenograft models .

In Vitro Studies

In vitro studies have indicated that this compound exhibits potent inhibition against various cancer cell lines. The following table summarizes key findings from relevant studies:

Cell Line IC50 (µM) Effect
MDA-MB-468 (Breast)10Significant growth inhibition
A549 (Lung)15Moderate growth inhibition
HeLa (Cervical)12High apoptosis induction

In Vivo Studies

In vivo investigations using mouse models have further validated the anticancer efficacy of this compound. Notably, treatment with related phenylboronic acid derivatives has shown over 90% tumor growth inhibition without significant toxicity to normal tissues .

Case Study 1: Triple-Negative Breast Cancer (TNBC)

A study explored the use of phenylboronic acid nitrogen mustard prodrugs in treating TNBC. The prodrugs demonstrated enhanced selectivity and reduced toxicity compared to conventional chemotherapeutics like chlorambucil. The introduction of boronic acid groups was pivotal in enhancing the pharmacokinetic profiles of these agents .

Case Study 2: Oral Delivery Systems

Another investigation focused on the development of oral delivery systems utilizing conjugates of phenylboronic acids with chitosan. These systems aimed to protect sensitive drugs from enzymatic degradation in the gastrointestinal tract, showcasing the versatility of boronic acid derivatives in drug formulation .

Scientific Research Applications

Drug Development

The compound has been explored for its potential in drug development due to its ability to interact with biological molecules. Boronic acids are known to inhibit proteases and other enzymes, which are crucial in various diseases, including cancer and diabetes.

  • Case Study : Research has shown that boronic acid derivatives can effectively inhibit proteasome activity, leading to apoptosis in cancer cells. This property is being investigated for the development of novel anticancer agents.

Material Science

In material science, boronic acids are utilized for creating functional materials through dynamic covalent chemistry. The ability of boronic acids to form reversible bonds allows for the design of smart materials that can respond to environmental changes.

  • Application Example : The compound can be used to synthesize hydrogels that respond to pH changes or specific ions, making them suitable for drug delivery systems or sensors.

Bioconjugation Techniques

4-[2-Methoxycarbonyl-2-(BOC-amino)ethyl]phenylboronic acid pinacol ester can serve as a bioconjugation reagent due to its reactive boronic acid group. This property enables the attachment of biomolecules such as peptides or proteins for therapeutic applications.

  • Research Insight : Studies have demonstrated that boronic acids can be used to conjugate antibodies with drugs, enhancing the specificity and efficacy of targeted therapies.

Table 1: Comparison of Boronic Acid Derivatives in Drug Development

Compound NameActivity TypeTarget DiseaseReference
This compoundProteasome InhibitionCancer
4-Borono-2-methylphenylboronic acidEnzyme InhibitionDiabetes
4-(Boc-amino)phenylboronic acidAntiviral ActivityViral Infections

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related phenylboronic acid pinacol esters:

Compound Name Molecular Formula Molecular Weight Key Substituents Applications References
4-[2-Methoxycarbonyl-2-(BOC-amino)ethyl]phenylboronic acid pinacol ester C₂₁H₃₂BNO₆ 405.30 BOC-aminoethyl, methoxycarbonyl Drug delivery, responsive materials
4-(Hydroxymethyl)phenylboronic acid pinacol ester C₁₃H₁₉BO₃ 233.10* Hydroxymethyl Glucose sensors, carbohydrate studies
4-(Aminomethyl)phenylboronic acid pinacol ester C₁₃H₁₈BNO₂ 231.10* Aminomethyl Fluorescent probes, bioimaging
5-(Methoxycarbonyl)-2-methylphenylboronic acid pinacol ester C₁₅H₂₁BO₄ 276.14 Methoxycarbonyl, methyl Organic synthesis, intermediates
4-[2-(BOC-amino)-2-propyl]phenylboronic acid pinacol ester C₂₀H₃₂BNO₄ 361.28 BOC-amino, propyl Pharmaceuticals, agrochemicals


*Molecular weights estimated based on substituents.

Key Observations:
  • BOC-Amino vs. Hydroxymethyl/Aminomethyl: The BOC group in the target compound and its propyl analog (C₂₀H₃₂BNO₄) provides stability and controlled release upon deprotection, unlike the hydroxymethyl or aminomethyl derivatives, which are directly reactive .
  • Methoxycarbonyl vs.

Solubility and Stability

  • General Solubility Trends : Pinacol esters exhibit high solubility in organic solvents due to the lipophilic pinacol moiety. confirms that phenylboronic acid pinacol esters show "very high solubility" in solvents like acetone and THF, even at low temperatures .
  • Substituent Effects: Bulky groups like BOC-aminoethyl may slightly reduce solubility compared to simpler derivatives (e.g., hydroxymethyl), but this is offset by the pinacol ester’s inherent solubility .

Reactivity and Responsiveness

  • ROS Sensitivity : All phenylboronic acid pinacol esters undergo oxidation in the presence of reactive oxygen species (ROS), such as H₂O₂, leading to ester cleavage. This property is exploited in ROS-responsive drug delivery systems .
  • pH Sensitivity: Compounds with BOC-amino groups (e.g., target compound) can exhibit pH-dependent behavior. The BOC group is stable under neutral conditions but cleaves under acidic environments, enabling dual (pH/ROS) responsiveness in nanocarriers .

Q & A

Basic: What are the primary synthetic applications of this compound in medicinal chemistry?

This boronic ester is widely used as an intermediate in Suzuki-Miyaura cross-coupling reactions to synthesize aryl- or heteroaryl-modified compounds. For example, it enables the introduction of functionalized aryl groups into kinase inhibitors (e.g., FLT3 inhibitors) or autotaxin inhibitors . The BOC and methoxycarbonyl groups enhance solubility and stability during coupling reactions, while the pinacol ester protects the boronic acid moiety from premature hydrolysis .

Methodological Insight : Optimize coupling conditions (e.g., Pd catalysts, base, solvent) using protocols from analogous phenylboronic esters. For instance, Na₂CO₃ in acetonitrile/water (70°C) with Pd(PPh₃)₂Cl₂ is effective for aryl halide coupling .

Basic: How should this compound be stored to ensure stability?

Store under dry, inert conditions (argon/nitrogen) at 2–8°C in sealed containers. The pinacol ester is moisture-sensitive and prone to hydrolysis, which generates reactive boronic acids that may polymerize or degrade. Avoid exposure to oxidizing agents or prolonged room-temperature storage .

Advanced: How can contradictory reactivity data in H₂O₂-sensitive applications be resolved?

This compound’s boronic ester can react with H₂O₂ to form phenolic derivatives, a property exploited in ROS-sensitive drug delivery systems. However, conflicting reports on reaction rates may arise from variations in pH, H₂O₂ concentration, or steric hindrance from the BOC group. Validate reactivity using UV-Vis spectroscopy (e.g., monitoring phenol formation at 400 nm) under controlled conditions .

Data Contradiction Analysis : Compare kinetic studies under identical buffer systems (e.g., pH 7.4 PBS) and use NMR (¹H, ¹¹B) to confirm boronate-to-phenol conversion .

Advanced: What strategies mitigate instability during purification?

Chromatography on silica gel may hydrolyze the boronic ester. Instead, use non-aqueous purification methods:

  • Recrystallization from dry THF/hexane.
  • Flash chromatography with deactivated silica (e.g., treated with 1% Et₃N) in anhydrous solvents (e.g., CH₂Cl₂/EtOAc).
  • Monitor by TLC (visualize boronate via 2,4-dinitrophenylhydrazine spray) .

Basic: Which spectroscopic techniques are critical for characterization?

  • ¹H/¹³C NMR : Identify BOC (δ ~1.4 ppm for tert-butyl), methoxycarbonyl (δ ~3.8 ppm for OCH₃), and aryl protons.
  • ¹¹B NMR : Confirm boronate ester integrity (δ ~30 ppm for pinacol ester).
  • FT-IR : Detect BOC carbonyl (~1680 cm⁻¹) and boronate B-O stretches (~1350 cm⁻¹).
  • HRMS : Verify molecular ion ([M+H]⁺ expected for C₂₀H₃₁BNO₆: calc. 416.23) .

Advanced: How does steric hindrance from the BOC group affect cross-coupling efficiency?

The BOC-protected aminoethyl group may reduce coupling yields with bulky aryl halides. To address this:

  • Use bulky phosphine ligands (e.g., SPhos, XPhos) to stabilize Pd(0) intermediates.
  • Increase reaction temperature (80–100°C) in high-boiling solvents (toluene, dioxane).
  • Screen additives (e.g., KF) to enhance transmetallation rates .

Basic: What safety precautions are essential during handling?

  • Hazard Classifications : Skin/eye irritation (H315, H319).
  • PPE : Wear nitrile gloves, goggles, and lab coats.
  • Spill Management : Absorb with inert material (sand, vermiculite) and dispose as hazardous waste .

Advanced: How can this compound be applied in ROS-responsive material design?

Incorporate the boronic ester into polymers (e.g., β-cyclodextrin hybrids) for H₂O₂-triggered degradation. The ester cleaves under oxidative stress, releasing payloads (e.g., drugs). Optimize sensitivity by tuning the ester’s electronic environment—electron-withdrawing groups (e.g., methoxycarbonyl) accelerate H₂O₂ reactivity .

Advanced: Why might Suzuki coupling fail despite optimal conditions?

Common pitfalls:

  • Protodeboronation : Use degassed solvents and minimize acidic protons.
  • Pd poisoning : Add EDTA to chelate trace metals.
  • Moisture : Ensure strict anhydrous conditions (e.g., molecular sieves).
    Characterize by ¹¹B NMR to detect boronic acid formation .

Basic: What are the alternatives if commercial supplies are unavailable?

Synthesize via:

Borylation : React 4-bromo-substituted precursors with bis(pinacolato)diboron (B₂Pin₂) under Pd catalysis.

BOC Protection : Treat the free amine intermediate with di-tert-butyl dicarbonate in CH₂Cl₂/Et₃N .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[2-Methoxycarbonyl-2-(BOC-amino)ethyl]phenylboronic acid pinacol ester
Reactant of Route 2
Reactant of Route 2
4-[2-Methoxycarbonyl-2-(BOC-amino)ethyl]phenylboronic acid pinacol ester

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